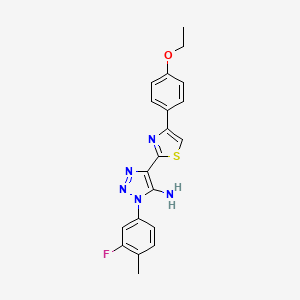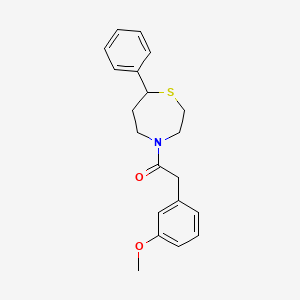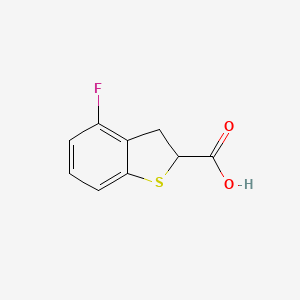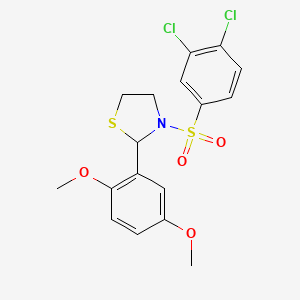![molecular formula C18H12F2N4O B3007562 N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1355700-99-0](/img/structure/B3007562.png)
N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been the focus of extensive scientific research. It is commonly referred to as DFP-10825 and is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has been implicated in a range of physiological processes, including pain sensation, mood regulation, and inflammation. DFP-10825 has shown promise as a therapeutic agent for the treatment of a range of conditions, including pain, anxiety, and inflammation.
作用機序
DFP-10825 works by inhibiting the activity of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which is responsible for the breakdown of anandamide. By inhibiting N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, DFP-10825 increases levels of anandamide, which can then bind to and activate cannabinoid receptors in the brain and other tissues. This can lead to a range of physiological effects, including pain relief, reduced anxiety, and decreased inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects in preclinical models. Studies have demonstrated that DFP-10825 can increase levels of anandamide in the brain and other tissues, leading to activation of cannabinoid receptors and a range of physiological effects. These effects include pain relief, reduced anxiety, and decreased inflammation.
実験室実験の利点と制限
DFP-10825 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which makes it a useful tool for studying the role of anandamide in physiological processes. However, there are also some limitations to the use of DFP-10825 in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, it has poor solubility in water, which can make it challenging to administer in some experimental settings.
将来の方向性
There are several future directions for research on DFP-10825. One area of interest is the potential use of DFP-10825 for the treatment of pain, anxiety, and inflammation in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in humans. Another area of interest is the development of new and more potent inhibitors of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which could have even greater therapeutic potential. Finally, there is interest in studying the role of anandamide and the endocannabinoid system in a range of physiological processes, including mood regulation, appetite, and immune function.
合成法
DFP-10825 is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzyl cyanide with phenylhydrazine, followed by the addition of acetic anhydride and potassium carbonate. The resulting product is then purified using column chromatography to yield DFP-10825 in high purity.
科学的研究の応用
DFP-10825 has been extensively studied in preclinical models, with a focus on its potential therapeutic applications. Studies have shown that DFP-10825 is a potent and selective inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, and that it can increase levels of anandamide in the brain and other tissues. This has led to interest in the potential use of DFP-10825 for the treatment of pain, anxiety, and inflammation.
特性
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-13-6-7-15(16(20)8-13)17(9-21)23-18(25)12-10-22-24(11-12)14-4-2-1-3-5-14/h1-8,10-11,17H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRJFWWGCYLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)



![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)
![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)
![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)